Comparative SERT Inhibitory Potency (IC50) Between Dapoxetine and Its Desmethyl Metabolite
(S)-N-Demethyl Dapoxetine, as the (S)-enantiomer of desmethyldapoxetine, is a primary active metabolite of dapoxetine. Data indicate that this metabolite retains a SERT inhibitory potency that is comparable to or slightly greater than the parent drug dapoxetine. Dapoxetine exhibits an IC50 of 1.12 nM for SERT inhibition [1]. Its major human metabolite, desmethyldapoxetine (the racemic or enantiomeric form), has been reported to have an IC50 of less than 1.0 nM [2]. This near-equipotent activity profile is a key differentiator from other inactive metabolites like dapoxetine-N-oxide, which has a markedly higher IC50 of 282 nM [3].
| Evidence Dimension | Serotonin Transporter (SERT) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 < 1.0 nM (for desmethyldapoxetine, the metabolite class to which the target compound belongs) |
| Comparator Or Baseline | Dapoxetine (IC50 = 1.12 nM); Dapoxetine-N-oxide (IC50 = 282 nM) |
| Quantified Difference | Desmethyldapoxetine is equipotent or slightly more potent than dapoxetine, and >280-fold more potent than dapoxetine-N-oxide. |
| Conditions | In vitro radioligand binding assay for serotonin transporter (SERT) inhibition. |
Why This Matters
This data confirms that the target compound is a potent and pharmacologically active entity, unlike other inactive metabolites, validating its procurement for studies where a functional SSRI is required without the dimethylated parent structure.
- [1] RxReasoner. (n.d.). Dapoxetine Pharmacological Profile. Retrieved April 2026. View Source
- [2] RxReasoner. (n.d.). Dapoxetine Pharmacological Profile. Retrieved April 2026. View Source
- [3] RxReasoner. (n.d.). Dapoxetine Pharmacological Profile. Retrieved April 2026. View Source
